N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]thiazoles. This compound is characterized by its unique structure, which includes an adamantane core linked to an imidazo[2,1-B][1,3]thiazole moiety. The presence of the adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pressure control is essential to maintain the consistency and quality of the product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-B][1,3]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The imidazo[2,1-B][1,3]thiazole moiety may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
What sets N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide apart from these similar compounds is the presence of the adamantane core. This unique structure imparts additional stability and rigidity, potentially enhancing its bioactivity and making it a valuable compound for further research .
Properties
Molecular Formula |
C24H29N3OS |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H29N3OS/c1-15-2-4-19(5-3-15)21-20(27-6-7-29-23(27)26-21)14-25-22(28)24-11-16-8-17(12-24)10-18(9-16)13-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) |
InChI Key |
JRZBLUSPYCZRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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